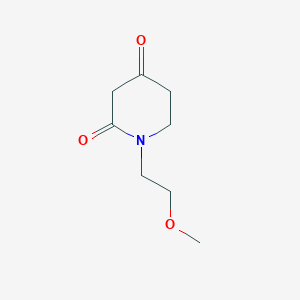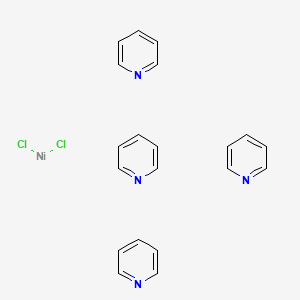
Potassium trifluoro(4-fluorobenzoyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(4-fluorobenzoyl)borate is a specialized organoboron compound that has garnered significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-fluorobenzoyl)borate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)₂) to trifluoroborate salts (K[RBF₃]) using potassium bifluoride (KHF₂) as a fluorinating agent . This method is efficient and provides a stable product that can be easily handled and stored.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(4-fluorobenzoyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a nucleophile.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound is commonly used in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction is one of the most common reactions involving this compound. This reaction typically requires a palladium catalyst and a base such as potassium acetate or potassium phenoxide . The reaction conditions are generally mild, making it suitable for a wide range of substrates.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(4-fluorobenzoyl)borate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals, especially in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism by which potassium trifluoro(4-fluorobenzoyl)borate exerts its effects involves its role as a nucleophile in various chemical reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in these reactions are primarily related to the formation and breaking of carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(4-fluorobenzoyl)borate is unique compared to other similar compounds due to its stability and versatility. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but may have different reactivity profiles.
Potassium vinyltrifluoroborate: Another versatile reagent used in vinylation reactions.
Potassium 4-bromophenyltrifluoroborate: Used in Suzuki-Miyaura coupling but with different electronic properties.
These compounds share similar structural features but differ in their reactivity and applications, highlighting the unique properties of this compound.
Eigenschaften
Molekularformel |
C7H4BF4KO |
|---|---|
Molekulargewicht |
230.01 g/mol |
IUPAC-Name |
potassium;trifluoro-(4-fluorobenzoyl)boranuide |
InChI |
InChI=1S/C7H4BF4O.K/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4H;/q-1;+1 |
InChI-Schlüssel |
LOYMDZPOAVQAJV-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C(=O)C1=CC=C(C=C1)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)






![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)






